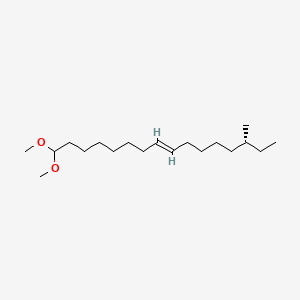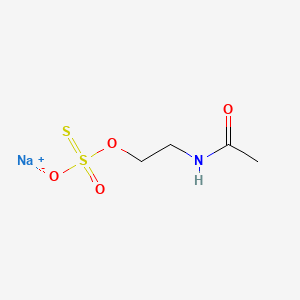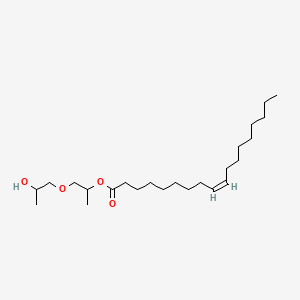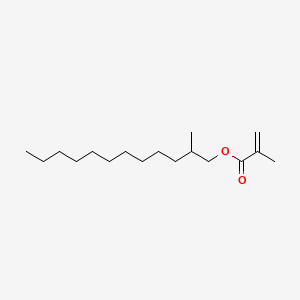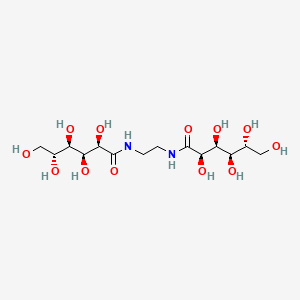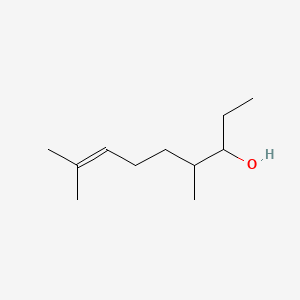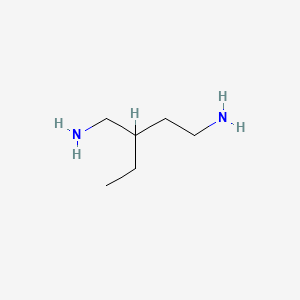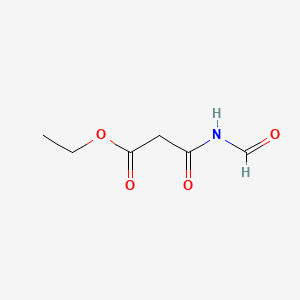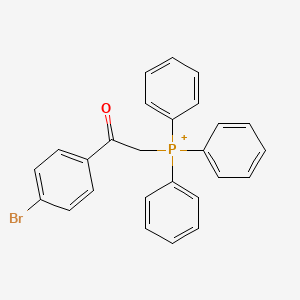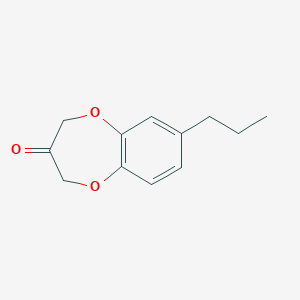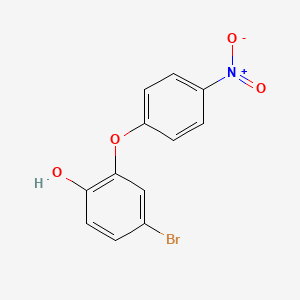
Lead disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead disulphide, also known as plumbous sulphide, is an inorganic compound with the chemical formula PbS. It is a naturally occurring mineral known as galena, which is the primary ore of lead. This compound is a black crystalline solid that is insoluble in water and has a high melting point. It is widely used in various industrial applications due to its semiconducting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead disulphide can be synthesized through several methods. One common laboratory method involves the direct combination of lead and sulfur:
Pb+S→PbS
Another method involves the precipitation reaction between lead(II) acetate and hydrogen sulfide gas:
Pb(CH3COO)2+H2S→PbS+2CH3COOH
Industrial Production Methods: In industrial settings, this compound is typically obtained as a byproduct of lead smelting. The smelting process involves the reduction of lead ores, primarily galena, in a blast furnace. The this compound is then separated from other impurities through various refining processes.
Análisis De Reacciones Químicas
Types of Reactions: Lead disulphide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, this compound can oxidize to form lead sulfate:
2PbS+3O2→2PbSO4
Reduction: this compound can be reduced to metallic lead using carbon at high temperatures:
PbS+C→Pb+CS2
Substitution: this compound can react with hydrochloric acid to form lead chloride and hydrogen sulfide gas:
PbS+2HCl→PbCl2+H2S
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: Hydrochloric acid or other strong acids.
Major Products:
Oxidation: Lead sulfate.
Reduction: Metallic lead and carbon disulfide.
Substitution: Lead chloride and hydrogen sulfide gas.
Aplicaciones Científicas De Investigación
Lead disulphide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in infrared detectors and photovoltaic cells.
Biology: In biological research, this compound nanoparticles are studied for their potential use in drug delivery systems. Their ability to penetrate biological membranes makes them promising candidates for targeted drug delivery.
Medicine: this compound is being explored for its potential use in medical imaging. Its semiconducting properties allow it to be used in the development of advanced imaging techniques, such as infrared imaging.
Industry: In the industrial sector, this compound is used in the production of lead-acid batteries, pigments, and as a lubricant additive
Mecanismo De Acción
The mechanism by which lead disulphide exerts its effects is primarily related to its semiconducting properties. This compound can absorb infrared radiation, making it useful in infrared detectors and imaging devices. The compound’s ability to conduct electricity is due to the movement of electrons within its crystal lattice. In biological systems, this compound nanoparticles can interact with cellular membranes, facilitating the delivery of therapeutic agents to specific target cells.
Comparación Con Compuestos Similares
Lead disulphide can be compared with other similar compounds, such as zinc sulfide (ZnS) and cadmium sulfide (CdS).
Zinc Sulfide (ZnS):
Properties: White crystalline solid, wide bandgap semiconductor.
Applications: Used in phosphors, optical coatings, and as a pigment.
Comparison: Unlike this compound, zinc sulfide is not toxic and has a wider bandgap, making it suitable for different applications.
Cadmium Sulfide (CdS):
Properties: Yellow crystalline solid, semiconductor with a narrower bandgap than ZnS.
Applications: Used in solar cells, photodetectors, and as a pigment.
Comparison: Cadmium sulfide is similar to this compound in its semiconducting properties but is also toxic. It has a narrower bandgap compared to this compound, affecting its range of applications.
Uniqueness of this compound: this compound’s unique combination of semiconducting properties, high thermal stability, and ability to absorb infrared radiation sets it apart from other similar compounds. Its applications in infrared detection and imaging, as well as its potential use in drug delivery systems, highlight its versatility and importance in various fields.
Propiedades
Número CAS |
12137-74-5 |
|---|---|
Fórmula molecular |
PbS2-4 |
Peso molecular |
271 g/mol |
InChI |
InChI=1S/Pb.2S/q;2*-2 |
Clave InChI |
CFCOCNLKEULEBS-UHFFFAOYSA-N |
SMILES canónico |
[S-2].[S-2].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



